(3-Chloro-5-(diethylcarbamoyl)phenyl)boronic acid
Overview
Description
(3-Chloro-5-(diethylcarbamoyl)phenyl)boronic acid is an organoboron compound with the molecular formula C11H15BClNO3 It is a boronic acid derivative, characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a chloro and a diethylcarbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-5-(diethylcarbamoyl)phenyl)boronic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-chloro-5-nitrophenylboronic acid.
Reduction: The nitro group is reduced to an amine using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Carbamoylation: The resulting amine is then reacted with diethylcarbamoyl chloride in the presence of a base such as triethylamine to form the diethylcarbamoyl derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reduction and carbamoylation reactions are carried out in industrial reactors.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
Quality Control: The final product undergoes rigorous quality control tests to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-5-(diethylcarbamoyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming biaryl or vinyl-aryl compounds.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., toluene or ethanol), temperature (80-100°C).
Oxidation: Hydrogen peroxide or sodium perborate, solvent (e.g., water or methanol), temperature (room temperature to 50°C).
Substitution: Nucleophile (e.g., amine or thiol), base (e.g., NaOH or K2CO3), solvent (e.g., DMF or DMSO), temperature (room temperature to 80°C).
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.
Oxidation: Corresponding phenol.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
(3-Chloro-5-(diethylcarbamoyl)phenyl)boronic acid has a wide range of scientific research applications, including:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling.
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in the development of new drugs, particularly in the design of enzyme inhibitors and receptor modulators.
Material Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to form stable boron-carbon bonds.
Biological Research: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of (3-Chloro-5-(diethylcarbamoyl)phenyl)boronic acid involves its interaction with molecular targets through its boronic acid group. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a useful tool in enzyme inhibition. The chloro and diethylcarbamoyl groups further modulate the compound’s reactivity and binding affinity, enhancing its specificity and potency.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-5-(methylcarbamoyl)phenylboronic acid
- 3-Chloro-5-(piperidine-1-carbonyl)phenylboronic acid
- 3-Chloro-5-(morpholine-4-carbonyl)phenylboronic acid
- 3-Chloro-5-(dimethylcarbamoyl)phenylboronic acid
- 3-Chloro-5-(ethylcarbamoyl)phenylboronic acid
Uniqueness
(3-Chloro-5-(diethylcarbamoyl)phenyl)boronic acid is unique due to the presence of the diethylcarbamoyl group, which imparts distinct steric and electronic properties. This modification enhances the compound’s reactivity and binding affinity, making it a valuable tool in various chemical and biological applications.
Properties
IUPAC Name |
[3-chloro-5-(diethylcarbamoyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BClNO3/c1-3-14(4-2)11(15)8-5-9(12(16)17)7-10(13)6-8/h5-7,16-17H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVYOLHXPKSCLCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)Cl)C(=O)N(CC)CC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80656908 | |
Record name | [3-Chloro-5-(diethylcarbamoyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80656908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957120-59-1 | |
Record name | B-[3-Chloro-5-[(diethylamino)carbonyl]phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=957120-59-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [3-Chloro-5-(diethylcarbamoyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80656908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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